An In-depth Technical Guide to 5-bromo-1,4-dimethyl-1H-benzo[d]triazole
An In-depth Technical Guide to 5-bromo-1,4-dimethyl-1H-benzo[d]triazole
Abstract: This technical guide provides a comprehensive overview of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole (CAS No. 1799973-88-8), a heterocyclic compound of interest in synthetic and medicinal chemistry. This document details its physicochemical properties, outlines a plausible, multi-step synthesis protocol based on established chemical principles, and explores its potential applications as a versatile intermediate in drug discovery and materials science. Safety and handling protocols are also discussed to ensure its proper use in a research environment. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this specific benzotriazole derivative.
Introduction and Core Compound Properties
5-bromo-1,4-dimethyl-1H-benzo[d]triazole is a substituted benzotriazole, a class of bicyclic heterocyclic compounds featuring a benzene ring fused to a 1,2,3-triazole ring. The benzotriazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1] The introduction of a bromine atom at the 5-position and methyl groups at the 1- and 4-positions creates a unique chemical entity with specific steric and electronic properties, making it a valuable building block for further chemical modifications. The bromine atom, in particular, serves as a versatile synthetic handle for various cross-coupling reactions, allowing for the introduction of diverse functionalities.
Physicochemical Properties
While extensive experimental data for this specific compound is not widely published, its properties can be predicted based on its structure and data from commercial suppliers.
| Property | Value | Source |
| CAS Number | 1799973-88-8 | [2] |
| IUPAC Name | 5-bromo-1,4-dimethyl-1H-benzo[d][1][3][4]triazole | [2][3] |
| Molecular Formula | C₈H₈BrN₃ | [5] |
| Molecular Weight | 226.08 g/mol | [5] |
| Appearance | Solid (predicted) | - |
| SMILES | CN1N=C2C(=C(C)C=C(Br)C=C2)N1C | [3] |
| Purity | Typically >95% | [3] |
| Storage | Sealed in dry, 2-8°C | - |
Note: Some properties are based on predictions and data from similar compounds due to a lack of publicly available experimental data.
Synthesis Protocol: A Plausible Pathway
Conceptual Retrosynthetic Analysis
The synthesis can be envisioned by disconnecting the methyl groups and the bromine atom, leading back to a simpler benzotriazole precursor, which in turn can be derived from a substituted o-phenylenediamine.
Caption: Retrosynthetic analysis of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-bromo-3-methylbenzene-1,2-diamine
This step involves the reduction of the nitro group of a suitable precursor, 4-bromo-2-methyl-6-nitroaniline, to an amine.
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Reactants: 4-bromo-2-methyl-6-nitroaniline, Iron powder (or other reducing agents like SnCl₂), Hydrochloric acid, Ethanol.
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Procedure:
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To a stirred suspension of 4-bromo-2-methyl-6-nitroaniline in a mixture of ethanol and water, add iron powder.
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Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.
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Maintain the reflux for several hours until the reaction is complete (monitor by TLC).
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Cool the reaction mixture and filter through celite to remove the iron salts.
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Neutralize the filtrate with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diamine.
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Step 2: Synthesis of 5-bromo-4-methyl-1H-benzo[d]triazole
This step utilizes the classic method of forming the benzotriazole ring from an o-phenylenediamine.[4]
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Reactants: 4-bromo-3-methylbenzene-1,2-diamine, Sodium nitrite, Acetic acid, Water.
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Procedure:
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Dissolve the diamine from Step 1 in aqueous acetic acid.
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Cool the solution to 0-5°C in an ice bath.
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Slowly add a solution of sodium nitrite in water, keeping the temperature below 10°C.
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After the addition is complete, allow the mixture to stir at room temperature for a few hours.
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The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
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The crude product can be purified by recrystallization.
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Step 3: N-Methylation to 5-bromo-1,4-dimethyl-1H-benzo[d]triazole
The final step is the methylation of the nitrogen atoms of the triazole ring. This can be a challenging step due to potential regioselectivity issues, but methods for regioselective N-methylation of benzotriazoles have been developed.[6][7]
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Reactants: 5-bromo-4-methyl-1H-benzo[d]triazole, Methyl iodide (or dimethyl sulfate), a base (e.g., potassium carbonate), a suitable solvent (e.g., DMF or acetone).
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Procedure:
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Dissolve the benzotriazole from Step 2 in the chosen solvent.
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Add the base and stir the suspension.
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Add the methylating agent dropwise at room temperature.
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Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
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Quench the reaction with water and extract the product with an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The final product can be purified by column chromatography to isolate the desired 1,4-dimethyl isomer from other possible isomers.
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Caption: Plausible synthetic workflow for 5-bromo-1,4-dimethyl-1H-benzo[d]triazole.
Potential Applications in Research and Development
While specific applications for 5-bromo-1,4-dimethyl-1H-benzo[d]triazole are not extensively documented, its structure suggests significant potential as an intermediate in several areas of chemical research, particularly in medicinal chemistry.
Medicinal Chemistry
The benzotriazole core is a key component in many biologically active compounds.[8] The bromine atom at the 5-position can be readily functionalized using various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to generate libraries of novel compounds for drug discovery programs. These derivatives could be screened for a variety of therapeutic targets, including but not limited to:
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Kinase Inhibitors: The benzotriazole scaffold can mimic the purine core of ATP, making it a suitable template for designing kinase inhibitors for cancer therapy.
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Antiviral Agents: Benzotriazole derivatives have shown promise as antiviral agents.
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Antimicrobial Agents: The incorporation of a benzotriazole moiety has been a strategy in the development of new antibacterial and antifungal compounds.[9]
Materials Science
Benzotriazole derivatives are also known for their use as corrosion inhibitors and in the development of functional polymers and dyes.[4] The specific substitution pattern of 5-bromo-1,4-dimethyl-1H-benzo[d]triazole could be exploited to create new materials with tailored electronic or photophysical properties.
Safety and Handling
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General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Inhalation: Avoid breathing dust or vapors. May cause respiratory irritation.
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Skin and Eye Contact: Avoid contact with skin and eyes. May cause skin and eye irritation.
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Ingestion: Do not ingest. The toxicological properties have not been fully investigated.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
5-bromo-1,4-dimethyl-1H-benzo[d]triazole is a valuable synthetic intermediate with significant potential for the development of novel compounds in medicinal chemistry and materials science. While detailed experimental data and specific applications are yet to be widely published, its synthesis is achievable through established chemical methodologies. This guide provides a foundational understanding of its properties, a plausible synthetic route, and potential areas of application to aid researchers in leveraging this compound in their scientific endeavors. As with any novel chemical, it is imperative to handle it with appropriate safety precautions.
References
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International Journal of Advance Research, Ideas and Innovations in Technology (IJARIIT). (2024). A Review on: Synthesis of Benzotriazole. Retrieved from [Link]
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Organic Chemistry Portal. (2022). Synthesis of benzotriazoles. Retrieved from [Link]
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BLD Pharm. (n.d.). 5-Bromo-1,4-dimethyl-1H-benzo[d][1][3][4]triazole. Retrieved from a provider of specialty chemical intermediates.
- Wegner, J., et al. (2022). Selective Biocatalytic N-Methylation of Unsaturated Heterocycles.
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GSC Online Press. (2020). Review on synthetic study of benzotriazole. Retrieved from [Link]
- Google Patents. (2016). CN105237488A - Synthesis method of benzotriazole.
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Vibzzlab. (2023, April 19). Benzotriazole : Organic Synthesis. YouTube. Retrieved from [Link]
- Palmer, M. H., et al. (1971). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2, 1695-1700.
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ResearchGate. (2006). Synthesis and activity of 1H-benzimidazole and 1H-benzotriazole derivatives as inhibitors of Acanthamoeba castellanii. Retrieved from [Link]
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